

Spectroscopic Profile of 6-Amino-5-chloronicotinic Acid: A Technical Overview

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Compound of Interest

Compound Name: 6-Amino-5-chloronicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **6-Amino-5-chloronicotinic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the characterization and identification of **6-Amino-5-chloronicotinic acid**.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Amino-5-chloronicotinic acid**. These predictions are derived from the analysis of its constituent functional groups—an aminopyridine ring, a carboxylic acid, and a chloro substituent—and comparison with data from similar molecules.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

The NMR spectra are predicted for a standard deuterated solvent such as DMSO- d_6 . Chemical shifts (δ) are given in parts per million (ppm).

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-2	~8.0 - 8.2	Doublet	1H	Proton on C-2
H-4	~7.8 - 8.0	Doublet	1H	Proton on C-4
-NH ₂	~6.5 - 7.5	Broad Singlet	2H	Amino Protons
-COOH	~12.0 - 13.0	Broad Singlet	1H	Carboxylic Acid Proton

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
C-2	~145 - 150	Carbon adjacent to Nitrogen
C-3	~120 - 125	Carboxylic Acid substituted Carbon
C-4	~135 - 140	Carbon adjacent to Chlorine
C-5	~115 - 120	Chlorine substituted Carbon
C-6	~155 - 160	Amino substituted Carbon
-COOH	~165 - 170	Carboxylic Acid Carbon

Table 2: Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine, carboxylic acid, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Medium, Broad	N-H	Stretching (Amine)
3300 - 2500	Strong, Very Broad	O-H	Stretching (Carboxylic Acid)
1710 - 1680	Strong	C=O	Stretching (Carboxylic Acid)
1620 - 1580	Medium	C=C, C=N	Ring Stretching (Aromatic)
1320 - 1210	Medium	C-O	Stretching (Carboxylic Acid)
850 - 750	Strong	C-Cl	Stretching

Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Abundance	Assignment
172/174	High	[M] ⁺ , Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio)
155/157	Medium	[M-OH] ⁺
127/129	Medium	[M-COOH] ⁺
92	Medium	[M-COOH-Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **6-Amino-5-chloronicotinic acid**.

Synthesis of 6-Amino-5-chloronicotinic Acid

A potential synthetic route to **6-Amino-5-chloronicotinic acid** can be adapted from procedures for related aminonicotinic acids. A plausible approach involves the hydrolysis of a corresponding ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 6-amino-5-chloronicotinate This step would likely involve the reaction of a suitable dichloropyridine precursor with an amine source, followed by esterification.

Step 2: Hydrolysis to 6-Amino-5-chloronicotinic acid

- Dissolve Ethyl 6-amino-5-chloronicotinate in a mixture of methanol and a 1N aqueous solution of sodium hydroxide.
- Stir the reaction mixture at room temperature for approximately 18 hours.
- Remove the methanol under reduced pressure.
- Dilute the residue with water and acidify the solution to a pH of approximately 3 using a 2N HCl solution.
- The resulting precipitate, **6-Amino-5-chloronicotinic acid**, can be isolated by filtration or centrifugation, washed with cold water, and dried under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the dried **6-Amino-5-chloronicotinic acid** sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

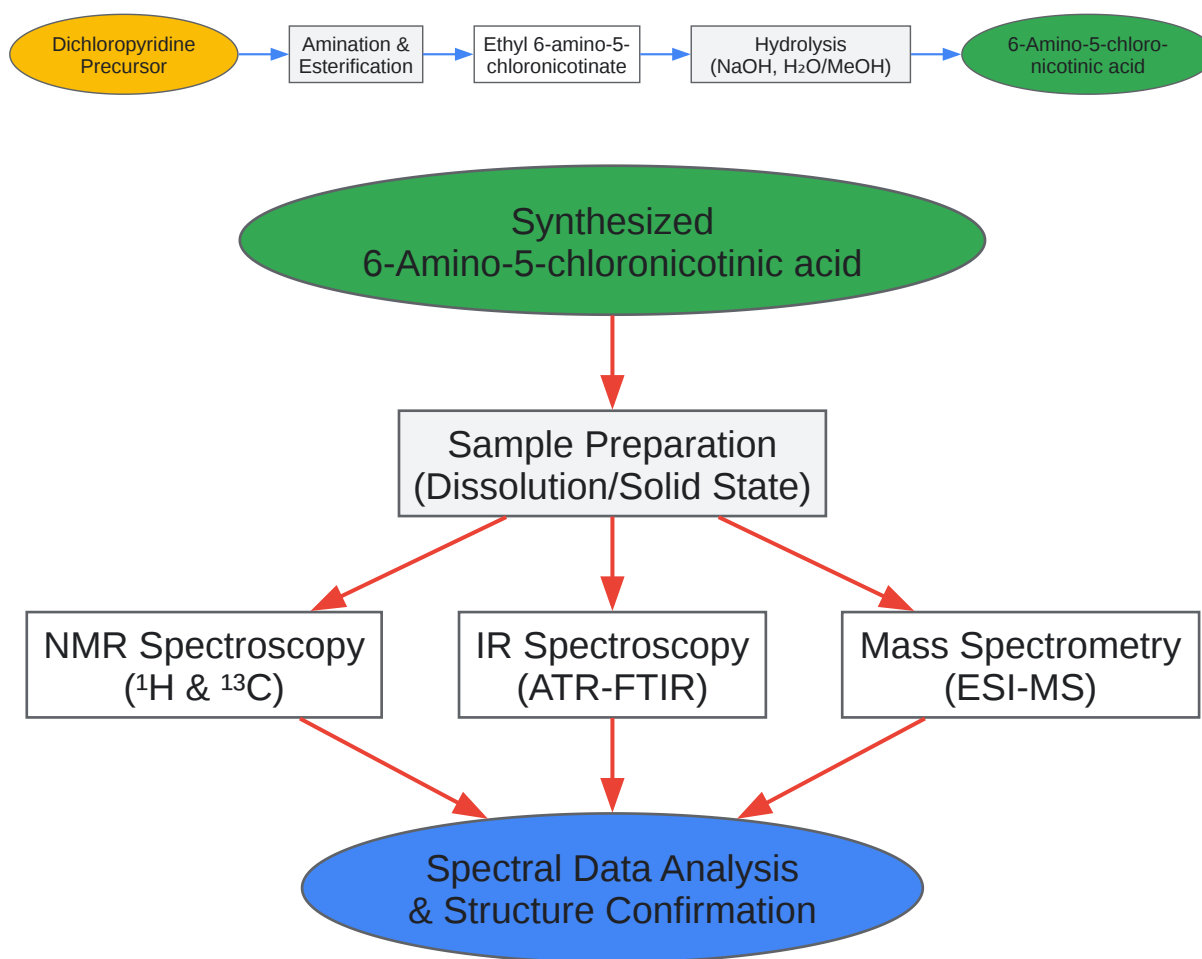
- **Sample Preparation:** Prepare the sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Collect a background spectrum of the empty ATR crystal prior to sample analysis. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- **Data Acquisition:** Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.



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